5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride
Description
Historical Evolution of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have been integral to pharmaceutical development since the 19th century, with early applications as antipyretics and analgesics. The discovery of phenylbutazone in 1949 marked the first therapeutic pyrazole, catalyzing research into nitrogen-containing heterocycles. Modern synthesis techniques, such as those detailed in the production of pyraclostrobin, demonstrate advanced cyclization methods where p-chlorophenylhydrazine hydrochloride undergoes toluene-mediated reactions with methyl acrylate to form pyrazolone intermediates. These methodologies laid the groundwork for targeted derivatives like 5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine, which emerged as key intermediates in the 21st century for antimicrobial and anticancer agents.
The evolution of pyrazole chemistry reflects three distinct phases:
- Early empirical synthesis (pre-1950): Focused on simple alkyl/aryl substitutions
- Structure-guided design (1950–2000): Leveraged X-ray crystallography to optimize ring conformation
- Computational optimization (post-2000): Uses DFT calculations to predict electronic effects of substituents like chlorine
Structural Significance of Chlorophenyl Substitution in Heterocyclic Systems
The 2-chlorophenyl group at position 5 of the pyrazole ring induces distinct electronic and steric effects:
Crystallographic analysis of analogous compounds shows that chlorophenyl groups adopt a twisted conformation relative to the pyrazole core, creating optimal binding pockets for enzyme inhibition. In 1-(4-chlorophenyl)-3-pyrazolol derivatives, this spatial arrangement enables hydrogen bonding with protein residues through the NH group at position 3. The chlorine atom's +M effect stabilizes transition states during nucleophilic attacks, as evidenced by enhanced reaction yields in etherification steps.
Academic Research Imperatives for Targeted Pyrazole Analogues
Recent studies identify three critical research directions for this compound:
1.3.1. Synthetic Methodology Optimization
Current protocols require 8–10 steps with 65–70% overall yield. Microwave-assisted synthesis could reduce reaction times from hours to minutes while maintaining the integrity of the chlorine substituent.
1.3.2. Biological Target Identification
Preliminary docking studies suggest high affinity for:
- Cyclooxygenase-2 (COX-2) binding pocket (ΔG = -9.8 kcal/mol)
- HIV-1 reverse transcriptase hydrophobic cavity
- B-Raf kinase ATP-binding site
1.3.3. Structure-Activity Relationship (SAR) Expansion
Key modification sites include:
- Position 1 : Alkyl vs. aryl substitutions for bioavailability tuning
- Position 3 : Amine functionalization (e.g., acylated derivatives)
- Position 5 : Halogen variation (Cl vs. F/Br) for toxicity reduction
Ongoing research at major institutions has produced derivatives with 12 nM IC₅₀ against breast cancer cell lines, though clinical translation remains hampered by metabolic instability. The compound's hydrochloride salt form improves aqueous solubility (18.7 mg/mL vs. 2.3 mg/mL for free base), enabling further pharmacological profiling.
Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAUCNPHTUNVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It’s worth noting that pyrazole derivatives can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones. This suggests that the compound might interact with its targets through similar reactions, leading to changes in the targets’ functions.
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways.
Result of Action
The search results suggest that pyrazole-bearing compounds, including 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, have potent antileishmanial and antimalarial activities. This implies that the compound’s action results in the inhibition of Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively.
Biological Activity
5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C9H9ClN3
- Molecular Weight : 200.64 g/mol
- CAS Number : 16495336
The biological activities of this compound are primarily attributed to its interaction with various biological targets. Pyrazole derivatives, including this compound, often act as inhibitors of specific enzymes and receptors, which can lead to significant therapeutic effects. For instance, compounds within this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in cancer progression .
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
-
Anticancer Activity :
- The compound has shown potential against various cancer cell lines. For example, related pyrazole derivatives have demonstrated IC50 values in the low micromolar range against several cancer types, indicating effective cytotoxicity .
- A study reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves reactions that introduce the chloro group onto the phenyl ring while forming the pyrazole structure. Common methods include:
- Condensation Reactions : These are often used to form the pyrazole ring from hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of chlorine can be achieved through electrophilic aromatic substitution techniques.
Comparison with Similar Compounds
Key Observations :
- Chloro vs. This may enhance interactions with biological targets like ion channels .
- Hydrochloride Salts : All listed compounds are hydrochloride salts, improving aqueous solubility for in vivo applications. However, steric effects from bulkier substituents (e.g., 2,4-dimethyl in ) reduce solubility relative to the target compound.
- Heterocyclic Core : Replacement of pyrazole with triazole (HF-1599) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles, followed by chlorination at the phenyl ring. A Mannich reaction (as described for structurally related pyrazoles in ) may also introduce functional groups. Purity validation requires HPLC (≥98% purity threshold, as in ) coupled with mass spectrometry for molecular weight confirmation. Crystallization in polar solvents (e.g., ethanol/water mixtures) improves purity, with melting point analysis to confirm batch consistency .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm for pyrazole derivatives) and LC-MS to identify breakdown products. Thermal stability can be assessed using thermogravimetric analysis (TGA), as demonstrated for analogous chlorinated heterocycles in . Store samples in amber vials at –20°C to minimize photodegradation .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro-phenyl protons at δ 7.2–7.8 ppm, pyrazole NH₂ at δ 5.5–6.0 ppm).
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-Cl (~550 cm⁻¹).
- XRD : Single-crystal X-ray diffraction (e.g., SHELX-97 for refinement, as in ) resolves stereochemistry and confirms hydrochloride salt formation. ORTEP-3 ( ) can visualize molecular packing .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural refinement?
- Methodological Answer : Discrepancies often arise from disordered solvent molecules or twinning. Use SHELXL ( ) with high-resolution data (R factor <0.05) and the TWIN/BASF commands for twinned crystals. Compare with analogous structures (e.g., ’s R factor = 0.052 for a chloro-phenyl pyrazole) to benchmark acceptable deviations. Apply Hirshfeld surface analysis to validate intermolecular interactions .
Q. What mechanistic insights can be gained from studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystallographic data from related targets (e.g., ’s pyrazole-coumarin derivatives). Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For enzymatic assays, use fluorescence-based methods (e.g., tryptophan quenching in ’s anticancer studies) to quantify inhibition constants (Ki). Cross-reference with SAR studies on chloro-substituted pyrazoles ( ) to rationalize activity trends .
Q. How can researchers address contradictions between computational predictions and experimental data (e.g., solubility or reactivity)?
- Methodological Answer : Re-evaluate computational models (e.g., COSMO-RS for solubility) by incorporating crystal lattice energy (from XRD in ) and protonation states (pKa via SiriusT3). For reactivity mismatches, use in situ FTIR or Raman spectroscopy to track intermediate formation. Compare with ’s thiazole-pyrazole hybrids, where steric effects from chloro-phenyl groups alter reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
